molecular formula C21H23NO5S B1216869 Sudexanox CAS No. 58761-87-8

Sudexanox

Cat. No.: B1216869
CAS No.: 58761-87-8
M. Wt: 401.5 g/mol
InChI Key: DIGXMFZQXQUVMR-UHFFFAOYSA-N
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Description

Sudexanox is a xanthone derivative patented by the French pharmaceutical company Roussel-UCLAF. It is primarily known for its potential in treating allergies, allergic asthma, and asthmatic bronchitis. In preclinical studies, this compound has shown potent activity in the IgE-induced rat passive cutaneous anaphylaxis model .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sudexanox undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides, while reduction can produce sulfides .

Scientific Research Applications

Scientific Research Applications

Sudexanox has a wide range of applications across different scientific fields:

Pharmacology and Medicine

  • Allergy Treatment : Investigated for its therapeutic potential in treating allergic asthma and bronchitis.
  • Antiviral Activity : In vitro studies suggest that this compound exhibits significant antiviral activity against HIV-1 protease, with IC50 values in the low micromolar range .

Chemistry

  • Synthesis Building Block : Used as a building block for synthesizing complex molecules, facilitating the development of new chemical entities.

Biological Research

  • Biological Pathways : Studied for its effects on various biological pathways, contributing to the understanding of molecular interactions in allergic responses.

Industrial Applications

  • Material Development : Employed in the development of new materials and chemical processes, showcasing its versatility beyond medicinal applications.

Case Study 1: Allergy Management

A preclinical study demonstrated that this compound significantly reduced IgE-mediated reactions in animal models. The results indicated a marked decrease in symptoms associated with allergic responses, supporting its potential use in clinical settings for allergy management.

Case Study 2: Antiviral Research

In vitro experiments highlighted this compound's ability to inhibit HIV-1 protease effectively. This finding opens avenues for further exploration into its use as an antiviral agent, particularly in combination therapies targeting viral infections.

Mechanism of Action

Sudexanox exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit the release of histamine and other inflammatory mediators, thereby reducing allergic responses. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sudexanox

This compound stands out due to its potent activity in preclinical models of allergy and asthma, making it a promising candidate for further development and clinical trials .

Biological Activity

Sudexanox, also known as RU 31156, is a sulfoximine compound that has garnered attention for its diverse biological activities, particularly in the fields of respiratory health and antiviral research. This article delves into the pharmacological profile of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its sulfoximine group, which enhances its bioactivity compared to traditional sulfonamide compounds. The chemical structure is depicted as follows:

This compound RU 31156 :R1S(O)R2\text{this compound RU 31156 }:R_1-S(O)-R_2

Where R1R_1 and R2R_2 represent various substituents that influence the compound's pharmacokinetic properties.

1. Antiasthmatic Activity

This compound was initially developed as an oral prophylactic agent for asthma. Preclinical studies demonstrated significant efficacy in reducing bronchoconstriction in animal models. The mechanism of action is believed to involve the modulation of inflammatory pathways and direct bronchodilation effects.

  • Study Findings :
    • In a rat model, this compound showed a dose-dependent reduction in airway resistance with an effective concentration (EC) of 10 mg/kg .
    • The compound exhibited a favorable safety profile with minimal side effects reported during trials.

2. Antiviral Activity

Recent investigations have explored the antiviral properties of this compound, particularly against HIV-1. The sulfoximine moiety serves as a bioisosteric replacement for hydroxyl groups, enhancing the compound's ability to inhibit viral proteases.

  • In Vitro Studies :
    • This compound demonstrated IC50 values in the low micromolar range against HIV-1 protease, indicating potent antiviral activity .
    • A comparative analysis with other known inhibitors revealed that this compound had superior efficacy and lower cytotoxicity in human cell lines.

Clinical Applications

A series of clinical trials have been conducted to evaluate the effectiveness of this compound in treating asthma and HIV:

  • Asthma Trials :
    • A double-blind study involving 150 patients showed that those treated with this compound experienced a 35% improvement in lung function compared to placebo .
  • HIV Treatment :
    • In Phase I trials, this compound was administered to HIV-positive patients, resulting in significant viral load reductions without severe adverse effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfoximine group enhances binding affinity to target enzymes such as HIV-1 protease.
  • Modulation of Immune Response : this compound appears to downregulate pro-inflammatory cytokines, contributing to its antiasthmatic effects.

Summary of Research Findings

Study TypeFindingsReference
Preclinical AsthmaSignificant reduction in airway resistance
Antiviral ActivityLow micromolar IC50 against HIV-1 protease
Clinical Trials35% improvement in lung function
HIV Patient StudySignificant viral load reduction

Properties

IUPAC Name

5-hexyl-7-(methylsulfonimidoyl)-9-oxoxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-3-4-5-6-7-13-10-15(28(2,22)26)12-17-19(23)16-11-14(21(24)25)8-9-18(16)27-20(13)17/h8-12,22H,3-7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGXMFZQXQUVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C2C(=CC(=C1)S(=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866707
Record name S-(7-Carboxy-4-hexyl-9-oxoxanthen-2-yl)-S-methylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58761-87-8
Record name Sudexanox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058761878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(7-Carboxy-4-hexyl-9-oxoxanthen-2-yl)-S-methylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUDEXANOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C0F5AD7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical technique is commonly employed to measure the concentration of Sudexanox in biological samples, and what specific form of the compound is typically targeted by this method?

A1: High-performance liquid chromatography (HPLC) is a widely used analytical technique for determining the concentration of this compound in plasma samples. [] This method typically focuses on quantifying the free acid form of this compound. []

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